molecular formula C23H32O3 B580135 beta-Anhydrouzarigenin CAS No. 3080-20-4

beta-Anhydrouzarigenin

Cat. No.: B580135
CAS No.: 3080-20-4
M. Wt: 356.506
InChI Key: DPDKGFZJWHLPLO-UENNAJKTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Anhydrouzarigenin typically involves the extraction from natural sources such as Nerium oleander. The compound can be isolated through various chromatographic techniques, including high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) . The reaction conditions for the synthesis of this compound are generally mild, involving solvents like ethanol and dichloromethane .

Industrial Production Methods: Industrial production of this compound is not extensively documented, but it likely involves large-scale extraction and purification processes similar to those used in laboratory settings. The use of advanced chromatographic techniques and solvent systems ensures the high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Beta-Anhydrouzarigenin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced forms of the compound .

Comparison with Similar Compounds

Beta-Anhydrouzarigenin is structurally similar to other compounds such as:

Uniqueness: this compound is unique due to its specific structural features and biological activities.

Properties

IUPAC Name

4-[(3S,5S,8R,9S,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O3/c1-22-10-7-15(24)13-14(22)3-4-16-18-5-6-19(17-9-12-26-21(17)25)23(18,2)11-8-20(16)22/h5,9,14-16,19-20,24H,3-4,6-8,10-13H2,1-2H3/t14-,15-,16-,19+,20-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDKGFZJWHLPLO-UENNAJKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3=CCC4C5=CCOC5=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4(C3=CC[C@@H]4C5=CCOC5=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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